molecular formula C23H28FN3O5 B2752254 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1235233-66-5

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

货号: B2752254
CAS 编号: 1235233-66-5
分子量: 445.491
InChI 键: DPQMGPOYKZIQJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a high-purity chemical compound designed for research and development applications in medicinal chemistry and pharmacology. This synthetic small molecule features a urea core strategically substituted with a 2-fluorobenzoyl-piperidine moiety and a 3,4,5-trimethoxyphenyl group. This specific architecture suggests potential for diverse biological activity, making it a valuable scaffold for investigating novel therapeutic targets. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules. The presence of the trimethoxyphenyl group, a motif found in compounds that interact with tubulin , indicates its potential utility in oncology research, particularly in the study of anti-mitotic agents and apoptosis. Concurrently, the fluorobenzoyl-piperidine structure is a common pharmacophore in neuropharmacology, hinting at possible applications in central nervous system (CNS) drug discovery. This product is intended for use in assay development, high-throughput screening, and biochemical research. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. For researchers seeking specialized compounds, suppliers like Synthonix offer extensive catalogs and custom synthesis services to meet specific project needs .

属性

IUPAC Name

1-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O5/c1-30-19-12-16(13-20(31-2)21(19)32-3)26-23(29)25-14-15-8-10-27(11-9-15)22(28)17-6-4-5-7-18(17)24/h4-7,12-13,15H,8-11,14H2,1-3H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQMGPOYKZIQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

PropertyValue
Molecular FormulaC25H26FN3O2
Molecular Weight419.5 g/mol
IUPAC NameThis compound
LogP3.1
Hydrogen Bond Acceptors6
Polar Surface Area49.127 Ų

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of 2-Fluorobenzoyl Chloride : Reacting 2-fluorobenzoic acid with thionyl chloride.
  • Synthesis of 1-(2-Fluorobenzoyl)piperidine : The chlorinated compound is reacted with piperidine in the presence of a base.
  • Formation of the Final Urea Product : The intermediate is reacted with a suitable isocyanate to yield the desired urea derivative.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. It shows potential as an inhibitor of specific enzymatic pathways, particularly in the context of tyrosinase activity, which is crucial in melanin biosynthesis.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

  • Tyrosinase Inhibition : Research indicates that derivatives similar to this compound exhibit significant inhibitory effects on tyrosinase, a key enzyme in melanin production. For instance, compounds structurally related to this compound have demonstrated competitive inhibition with IC50 values in low micromolar ranges (e.g., IC50 = 0.18 μM for a related compound) .
  • Antimelanogenic Effects : In vitro studies using B16F10 melanoma cells have shown that certain derivatives exert antimelanogenic effects without cytotoxicity, suggesting their potential as therapeutic agents for hyperpigmentation disorders .
  • Pharmacological Potential : The compound has been explored for its anti-inflammatory properties and analgesic effects, making it a candidate for further pharmacological studies .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Tyrosinase InhibitionCompetitive inhibition (IC50 = 0.18 μM)
Antimelanogenic ActivityReduced melanin production
Anti-inflammatory EffectsPotential analgesic properties

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Urea Derivatives with Piperidine and Aromatic Substituents

Compound 21 (1-(2-Oxaadamant-1-yl)-3-(1-(2-fluorobenzoyl)piperidin-4-yl)urea)
  • Structure : Shares the 2-fluorobenzoyl-piperidinyl group but replaces the trimethoxyphenylurea with a 2-oxaadamantane group.
  • Synthesis : Synthesized via coupling of 2-fluorobenzoic acid with a piperidinylurea precursor, yielding 77% efficiency .
  • Activity : While specific data is unavailable, the oxaadamantane group may confer distinct pharmacokinetic properties compared to aromatic substituents.
3-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea
  • Structure : Differs in the acyl group (benzofuran-2-carbonyl vs. 2-fluorobenzoyl) but retains the trimethoxyphenylurea.

Urea Derivatives with Trimethoxyphenyl Groups

S4-2-2 (Myricetin Derivative)
  • Structure: Contains a 3,4,5-trimethoxyphenyl group linked to a chromenone scaffold.
Compounds 5f and 5g (Antiproliferative Ureas)
  • Structure: Feature trimethoxyphenoxy groups instead of direct urea linkages.
  • The phenoxy linker may influence membrane permeability compared to direct urea bonds .

Analogs with Piperidine and Fluorinated Groups

DMPI and CDFII (Antimicrobial Synergists)
  • Structure : Piperidine substituted with dimethylbenzyl or chlorophenyl groups.
  • Activity : Act as synergists for carbapenems against MRSA, suggesting fluorinated or halogenated piperidine derivatives can enhance antimicrobial activity .

Key Structural-Activity Relationships (SAR)

Structural Feature Impact on Activity Example Compounds
3,4,5-Trimethoxyphenyl Enhances anticancer activity via tubulin binding or kinase inhibition Target compound, S4-2-2
2-Fluorobenzoyl Improves metabolic stability and target affinity through hydrophobic interactions Target compound, Compound 21
Piperidine Core Facilitates conformational flexibility and interaction with enzymatic active sites Target compound, DMPI, CDFII

常见问题

Basic: What synthetic strategies are recommended for preparing 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Fragment Preparation :

  • The 2-fluorobenzoyl-piperidine moiety can be synthesized via acylation of piperidine derivatives using 2-fluorobenzoyl chloride.
  • The 3,4,5-trimethoxyphenylurea fragment is prepared by reacting 3,4,5-trimethoxyaniline with a suitable carbamoylating agent.

Coupling Reaction :

  • The final step often employs carbodiimide-based coupling reagents (e.g., EDCI or DCC) with DMAP as a catalyst to link the fragments via urea bond formation .
  • Solvents like DMF or CH₂Cl₂ are preferred, with reaction monitoring via TLC or HPLC .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound?

Methodological Answer:

Software Tools : Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution restraints. Implement TWIN/BASF commands for twinning corrections .

Validation : Cross-validate results with OLEX2’s graphical interface to detect overfitting or missed symmetry elements. Use the "Validate" module to check for geometric outliers .

Contradiction Analysis : If residual density persists, re-examine the ligand geometry (e.g., urea torsion angles) and consider alternative disorder models .

Basic: Which spectroscopic techniques are critical for characterizing this urea derivative?

Methodological Answer:

¹H/¹³C NMR : Essential for confirming regiochemistry and monitoring coupling reactions. Key signals include:

  • Piperidine protons (δ 1.5–3.5 ppm, multiplet) .
  • Urea NH protons (δ 5.5–6.5 ppm, broad) .

IR Spectroscopy : Validate urea C=O stretch (~1640–1680 cm⁻¹) and absence of residual isocyanate (~2270 cm⁻¹) .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, particularly for intermediates with labile groups (e.g., methoxy) .

Advanced: What experimental approaches validate target engagement in cellular assays for this compound?

Methodological Answer:

Competitive Binding Assays : Use Förster Resonance Energy Transfer (FRET)-based displacement assays to quantify binding affinity (Kd) against targets like soluble epoxide hydrolase (sEH) .

Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization by measuring protein melting shifts in lysates treated with the compound .

Pharmacodynamic Profiling : Correlate cellular activity (e.g., antiproliferative IC₅₀) with structural analogs to infer mechanism (e.g., tubulin targeting) .

Basic: What computational methods predict the binding modes of this compound with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Glide to model interactions with receptors (e.g., kinases or GPCRs). Key pharmacophores include:

  • The urea group (hydrogen bonding).
  • Trimethoxyphenyl moiety (hydrophobic pocket occupancy) .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .

Advanced: How can low yield in the final coupling step be addressed during synthesis?

Methodological Answer:

Reagent Optimization : Replace EDCI with HATU or PyBOP for higher coupling efficiency .

Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to improve solubility of intermediates .

Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., urea hydrolysis) .

Workup Adjustments : Use acid-base partitioning (e.g., 10% citric acid/NaHCO₃) to isolate the product from unreacted amines .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing biological activity?

Methodological Answer:

Scaffold Variation : Synthesize analogs with:

  • Modified piperidine substituents (e.g., sulfonyl vs. benzoyl groups) .
  • Alternative aryl groups (e.g., 3,4-dichlorophenyl vs. trimethoxyphenyl) .

Bioisosteric Replacement : Replace the urea group with thiourea or cyanoguanidine to assess tolerance .

Data Analysis : Use multivariate regression to correlate logP, steric parameters (e.g., TPSA), and IC₅₀ values .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

Flash Chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) to separate urea derivatives from unreacted amines .

Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to obtain high-purity crystals for X-ray studies .

Preparative HPLC : Apply C18 columns with 0.1% TFA in H₂O/ACN for polar impurities .

Advanced: How to resolve conflicting bioactivity data across different assay platforms?

Methodological Answer:

Assay Validation :

  • Compare results across orthogonal assays (e.g., cell-free enzymatic vs. whole-cell viability) .
  • Control for off-target effects using siRNA knockdown of suspected targets .

Metabolic Stability Testing : Assess compound degradation in microsomal preparations to rule out false negatives .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

Storage Conditions :

  • Store at –20°C under argon in amber vials to prevent urea hydrolysis and methoxy group oxidation .

Stability Monitoring :

  • Use LC-MS quarterly to detect degradation products (e.g., free aniline from urea cleavage) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。